6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
6-[[4-ethyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-27-20(24-25-23(27)31-16-18-10-8-7-9-17(18)2)15-30-21-13-14-22(29)28(26-21)19-11-5-4-6-12-19/h4-14H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQLOLRJKOIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2C)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the formation of the pyridazinone core. Common reagents used in these reactions include ethyl bromide, 2-methylbenzyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the phenyl group could introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives, including those similar to 6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone, exhibit significant antimicrobial properties. For instance, triazole compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them valuable in developing new antimicrobial agents .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies involving pyridazinone derivatives have demonstrated that modifications in their chemical structure can lead to enhanced cytotoxic effects against cancer cell lines. For example, related compounds have shown promising results against breast cancer cells (MCF-7) and prostate cancer cells (PC3) with IC50 values indicating potent activity . The presence of the triazole moiety is believed to play a crucial role in this activity by interacting with cellular targets involved in tumor growth.
Anticonvulsant Properties
Recent investigations into triazole-containing compounds have revealed their effectiveness as anticonvulsants. For instance, certain derivatives have been tested in picrotoxin-induced convulsion models, showing significant protective effects. The structure of this compound may contribute to similar anticonvulsant properties due to its interaction with neurotransmitter systems .
Applications in Drug Development
The diverse biological activities of this compound position it as a candidate for drug development:
- Antimicrobial Agents : Its potential to combat resistant bacterial strains could lead to new formulations for treating infections.
- Cancer Therapeutics : Given its cytotoxicity against cancer cell lines, further studies could explore its efficacy as an anticancer drug.
- Neurological Disorders : The anticonvulsant activity suggests possible applications in treating epilepsy and other seizure disorders.
Case Studies
Several studies have illustrated the potential of similar compounds:
Mechanism of Action
The mechanism of action of 6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity, while the sulfanyl group can interact with thiol-containing proteins, modulating their function. The pyridazinone core may also play a role in the compound’s biological activity by interacting with various receptors and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of pyridazinone and triazole pharmacophores. Below is a systematic comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
The ethyl group at N4 of the triazole may stabilize the ring against metabolic degradation compared to unsubstituted analogs .
Synthetic Challenges: Base-mediated reactions (common in pyridazinone functionalization, as in ) risk elimination of sensitive groups (e.g., β-trifluoroethyl in ). The target compound’s ethyl group is less prone to such elimination, suggesting optimized stability . Alkylation of triazole-thiol intermediates (as in ) may face steric hindrance from the 2-methylbenzyl group, requiring elevated temperatures or prolonged reaction times .
Bioactivity Inference: Pyridazinone derivatives often exhibit kinase inhibitory or phosphodiesterase (PDE) modulating activity. The phenyl group at C2 of the pyridazinone core may enhance π-π stacking with aromatic residues in enzyme active sites . Triazole-sulfanyl hybrids () show antimicrobial properties; the 2-methylbenzyl group in the target compound could broaden activity against resistant strains .
Biological Activity
6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone is a complex organic compound with significant biological activity. Its molecular formula is and it has a molecular weight of 433.53 g/mol . This compound features a triazole moiety, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.
The biological activity of this compound can be attributed to its structural components, particularly the triazole and pyridazinone rings. These structures are known to interact with various biological targets, modulating enzyme activities and influencing cellular pathways. The presence of the sulfanyl group may enhance its reactivity and interaction with biological molecules.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the range of 2.38–3.77 μM against cervical and bladder cancer cell lines .
Case Study: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | SISO (cervical cancer) | 2.38 | Induces apoptosis |
| Compound B | RT-112 (bladder cancer) | 3.77 | Inhibits cell proliferation |
| 6-(...) | Various | TBD | TBD |
The mechanism of action often involves the induction of apoptosis through the activation of intrinsic pathways or inhibition of key survival signals in cancer cells.
Antimicrobial Activity
Compounds containing triazole rings are also noted for their antifungal properties. Similar compounds have demonstrated effectiveness against various fungal pathogens by inhibiting ergosterol synthesis, a vital component of fungal cell membranes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the side chains and functional groups significantly influence the biological activity of these compounds. For example, electron-withdrawing groups on the phenyl ring enhance anticancer activity by increasing the lipophilicity and facilitating cellular uptake .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring.
- Introduction of the sulfanyl group.
- Attachment of the methoxy and phenyl moieties.
These reactions require specific conditions such as controlled temperatures and the use of coupling agents to ensure high yields .
Pharmacological Studies
Pharmacological studies have shown that this compound exhibits a broad spectrum of activity against various biological targets:
- Anticancer : Induces apoptosis in cancer cells.
- Antifungal : Inhibits growth in fungal pathogens.
- Antibacterial : Shows potential against bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone, and what methodological challenges arise during its preparation?
- Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution at the triazole sulfur atom (to introduce the 2-methylbenzyl group) and coupling reactions to attach the pyridazinone core. Key challenges include controlling regioselectivity during sulfanyl group introduction and minimizing side reactions in the methoxy linkage formation. Chromatographic purification (e.g., silica gel column chromatography) is often required to isolate intermediates .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the connectivity of the triazole, pyridazinone, and methoxy-benzyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical confirmation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Based on analogous triazole derivatives, this compound likely exhibits acute toxicity (oral, dermal) and may cause skin/eye irritation. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid dust generation. Emergency procedures include rinsing eyes with water for 15 minutes and consulting a physician upon exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. Validate purity via HPLC (>95%) and replicate assays under standardized protocols (e.g., ISO 10993 for cytotoxicity). Cross-reference with computational models (e.g., molecular docking) to predict binding affinities .
Q. What experimental strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Answer : Solubility can be enhanced via co-solvent systems (e.g., DMSO/PEG 400) or formulation as nanoparticles. Pharmacokinetic profiling (e.g., plasma stability assays in rodents) and prodrug derivatization (e.g., esterification of the pyridazinone carbonyl) may improve bioavailability .
Q. How do structural modifications (e.g., substituent variation on the triazole or pyridazinone rings) affect its biological activity?
- Answer : Systematic SAR studies suggest that electron-withdrawing groups on the triazole enhance enzyme inhibition (e.g., COX-2), while bulky substituents on the benzyl group reduce membrane permeability. Computational QSAR models can prioritize modifications for synthesis .
Methodological Guidance Tables
Critical Data Contradictions and Resolutions
-
Contradiction : Conflicting reports on antiplatelet activity (e.g., IC₅₀ variability in platelet aggregation assays).
-
Contradiction : Discrepancies in thermal stability data (TGA/DSC).
Key Citations for Further Reading
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
